molecular formula C15H12Cl2N2O3S B2593393 N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide CAS No. 955246-19-2

N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2593393
CAS No.: 955246-19-2
M. Wt: 371.23
InChI Key: PRLFXGJBDAIYAI-UHFFFAOYSA-N
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Description

N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the oxazolidinone ring. One common method involves the reaction of 3,4-dichlorophenyl isocyanate with an appropriate amino alcohol to form the oxazolidinone intermediate. This intermediate is then reacted with thiophene-2-carboxylic acid chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohol derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)benzamide
  • N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)furan-2-carboxamide

Uniqueness

N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O3S/c16-11-4-3-9(6-12(11)17)19-8-10(22-15(19)21)7-18-14(20)13-2-1-5-23-13/h1-6,10H,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLFXGJBDAIYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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